Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
Description
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate (CAS 1610611-84-1) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyridine core. Its molecular formula is C₉H₇ClN₂O₂, and it features a chlorine substituent at position 4 and a methyl ester group at position 5 . This compound is of interest due to its structural versatility, which allows for modifications that enhance physicochemical properties or biological activity. Its molecular weight is 210.62 g/mol, and it exhibits a density of 1.7±0.1 g/cm³ . The chlorine atom and ester group contribute to its electronic and steric profile, making it a candidate for medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3 |
InChI Key |
RQCWRTQCRGHFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=NN2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
General Synthetic Strategy
The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of 3-aminopyrazole derivatives with electrophilic partners such as halogenated pyridine derivatives or β-dicarbonyl compounds under acidic and oxidative conditions. The key steps include:
- Formation of the pyrazolo[1,5-a]pyridine fused ring system via condensation and cyclization.
- Introduction of the 4-chloro substituent on the pyrazole ring.
- Esterification or direct use of methyl ester-containing β-dicarbonyl compounds to install the carboxylate group at the 5-position.
Specific Synthetic Protocols
A notable synthetic approach involves the reaction of N-amino-2-iminopyridine derivatives with ethyl acetoacetate or related β-dicarbonyl compounds in the presence of acetic acid under an oxygen atmosphere at elevated temperature (130 °C) for 18 hours. This method affords pyrazolo[1,5-a]pyridine derivatives in good to excellent yields and can be adapted for chlorinated analogs by using appropriately substituted starting materials.
Reaction Conditions and Yields
| Entry | Acid Equivalents | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) |
|---|---|---|---|
| 1 | 2 (Acetic Acid) | Air | 34 |
| 2 | 4 (Acetic Acid) | Air | 52 |
| 3 | 6 (Acetic Acid) | Air | 74 |
| 4 | 6 (Acetic Acid) | Oxygen (O₂) | 94 |
| 5 | 6 (Acetic Acid) | Argon (Ar) | 6 |
Table 1: Effect of acid equivalents and atmosphere on yield of pyrazolo[1,5-a]pyridine derivatives under optimized conditions (130 °C, 18 h, ethanol solvent).
This data indicates that oxygen atmosphere significantly enhances the yield due to oxidative dehydrogenation steps in the mechanism. Increasing acetic acid loading up to 6 equivalents improves the yield, but excess acid (>6 equiv) leads to side reactions forming triazolo derivatives.
Mechanistic Insights
The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the amino-iminopyridine, forming an intermediate adduct. This intermediate undergoes oxidative dehydrogenation facilitated by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core.
Alternative pathways suggest dehydration and cyclization may occur prior to oxidation depending on conditions and substrates.
Chlorination Step
Representative Synthetic Route Example
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 4-Chloro-3-aminopyrazole + ethyl acetoacetate, AcOH (6 equiv), ethanol, O₂ atmosphere, 130 °C, 18 h | Formation of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate in ~90% yield |
| 2 | Purification by recrystallization | Pure product with confirmed structure |
This route exemplifies the efficient one-pot synthesis under oxidative conditions, yielding the target ester with high purity and yield.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Oxidative cyclization with β-dicarbonyls | Uses N-amino-2-iminopyridines and β-dicarbonyls under O₂ and AcOH | High yields (up to 94%), mild conditions, simple setup | Requires oxygen atmosphere, sensitive to acid equivalents |
| Electrophilic chlorination post-cyclization | Chlorination of pyrazolo[1,5-a]pyridine derivatives | Allows late-stage functionalization | Potential for side reactions, lower regioselectivity |
| Use of chlorinated pyrazole precursors | Starting with 4-chloro-3-aminopyrazole | Regioselective chlorine incorporation | Availability of chlorinated precursors may be limited |
Research Findings and Data Summary
- The oxidative cyclization method under oxygen atmosphere is the most efficient for preparing methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate, providing yields up to 94%.
- Acid loading critically influences product yield and selectivity; 6 equivalents of acetic acid is optimal.
- The reaction mechanism involves nucleophilic addition, oxidative dehydrogenation, cyclization, and dehydration steps.
- Chlorine substitution is best introduced via chlorinated pyrazole precursors to ensure regioselectivity.
- The compound’s synthesis is relevant for medicinal chemistry applications, particularly as kinase inhibitors in anticancer research.
Chemical Reactions Analysis
Types of Reactions
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
Positional Isomerism and Functional Groups
- Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-18-4): This analog has a methyl group at position 6 of the pyridine ring and an ester at position 3.
- Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-19-5): The methyl group at position 4 (instead of chlorine) reduces electronegativity, which may decrease polarity and influence binding interactions in biological systems .
Halogen-Substituted Derivatives
Heterocyclic Core Modifications
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-21-3): Replacing the pyridine ring with pyrimidine introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capabilities. This modification is common in kinase inhibitors due to enhanced π-π stacking interactions .
- Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate: The incorporation of an isoxazole ring and diethylamino group expands the molecule’s π-conjugation and basicity, which may improve fluorescence properties or target engagement in biological assays .
Solubility and Lipophilicity
Crystal Packing and Hydrogen Bonding
- Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate forms centrosymmetric dimers via C–H···N hydrogen bonds, whereas this compound’s packing is influenced by Cl···π interactions .
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Overview of Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has been primarily investigated for its cytotoxic effects against various cancer cell lines. Notable studies have shown that it exhibits significant activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases that play critical roles in cancer progression, such as AXL and c-MET kinases, which are implicated in metastasis and therapeutic resistance .
The biological activity of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can be attributed to several mechanisms:
- Kinase Inhibition : The compound has shown promise as an inhibitor of various kinases. For instance, studies indicate its ability to inhibit CK2 (Casein Kinase 2), a serine/threonine kinase involved in regulating cell growth and survival .
- Induction of Apoptosis : Compounds within this class have been reported to induce apoptosis in cancer cells, contributing to their anticancer effects .
- Targeting Multiple Kinases : Research indicates that pyrazolo derivatives can target a range of kinases such as AMPK, B-Raf, EGFR, and CDKs, enhancing their therapeutic potential .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate on HeLa and A549 cell lines. The results demonstrated an IC50 value indicating potent cytotoxicity, suggesting that the compound may serve as a lead candidate for further development in cancer therapy .
Case Study 2: Inhibition of CK2 Kinase
In vitro studies have shown that methyl 4-chloropyrazolo[1,5-a]pyridine derivatives exhibit selective inhibition of CK2 with IC50 values around 8 nM for CK2α. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Comparative Data Table
The following table summarizes key findings related to the biological activity of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate and its derivatives:
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate | HeLa | <100 | Cytotoxicity via kinase inhibition |
| Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate | A549 | <100 | Induction of apoptosis |
| Pyrazolo[1,5-a]pyrimidine derivative | CK2α | 8 | Selective inhibition |
Q & A
Q. What are the common synthetic routes for Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization reactions involving α,β-unsaturated esters and aldehydes under mild conditions. For example, ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate was synthesized by reacting a mesyloxy intermediate with diethylamine in THF, achieving an 89% yield after column chromatography . Optimization involves controlling solvent polarity (e.g., THF for nucleophilic substitution), temperature (room temperature to 60°C), and purification methods (e.g., slow evaporation from hexane/EtOAc/DCM mixtures for crystallization) .
Q. How is the crystal structure of Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate determined, and what key structural parameters define its conformation?
Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is commonly used. Key parameters include:
- Crystal system : Triclinic, space group
- Unit cell dimensions : ;
- Dihedral angles : Pyrazolo[1,5-a]pyridine core forms angles of 38.13° and 30.12° with substituents, influencing molecular packing . Hydrogen bonding (C–H⋯N/O) stabilizes dimeric structures, as seen in centrosymmetric dimers linked by intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : - and -NMR identify substituent environments. For example, ester carbonyls resonate at ~170 ppm in -NMR .
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and C–Cl (~750 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 210.62 g/mol for C₉H₇ClN₂O₂) .
Advanced Research Questions
Q. How does Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate induce apoptosis in cancer cells, and what molecular pathways are involved?
Structural analogs, such as anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates, activate p53 by promoting nuclear translocation and phosphorylation. This upregulates pro-apoptotic genes (e.g., BAX, p21) and downregulates anti-apoptotic Bcl2. In cervical cancer cells (HeLa/SiHa), these compounds induce G2/M or G1 phase arrest, confirmed via flow cytometry and Western blotting . The chloro-substituted pyridine moiety may enhance DNA intercalation or kinase inhibition, though specific targets require validation .
Q. What contradictions exist in reported biological activities of pyrazolo[1,5-a]pyridine derivatives, and how can they be resolved experimentally?
Discrepancies in cytotoxicity profiles (e.g., IC₅₀ variations across cell lines) may arise from differences in:
- Cellular uptake : LogP values (~1.12 for methyl esters) influence membrane permeability .
- Metabolic stability : Ester hydrolysis rates (e.g., methyl vs. ethyl esters) affect active metabolite concentrations . Resolution requires comparative studies using standardized assays (e.g., MTT) under controlled conditions (e.g., serum-free media) .
Q. How can computational methods guide the design of derivatives with improved binding affinity for target proteins?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like p53-MDM2 or kinases. For instance, substituents at the 3-position (e.g., isoxazole) may occupy hydrophobic pockets, as suggested by analogs with IC₅₀ < 10 µM . QSAR models using Hammett constants or steric parameters optimize electronic and spatial properties .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate for SCXRD?
Q. How are SHELX programs applied in refining the compound's crystal structure, and what limitations exist?
SHELXL refines structures using least-squares minimization against data. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
